

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

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Compound of Interest

Compound Name: *Isoquinolin-5-ylboronic acid hydrochloride*

Cat. No.: *B572867*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of **isoquinolin-5-ylboronic acid hydrochloride**. This compound is a key building block in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Core Chemical and Physical Properties

Isoquinolin-5-ylboronic acid hydrochloride is a stable, solid-state reagent. Its key physical and computational properties are summarized below, providing a foundational understanding of its chemical nature.

Property	Value	Source(s)
CAS Number	1256345-46-6	[1]
Molecular Formula	C ₉ H ₉ BClNO ₂	[1]
Molecular Weight	209.44 g/mol	[1]
Purity / Assay	≥95%[1], ≥96.0% (Aqueous acid-base Titration)[2]	[1][2]
Appearance	White to cream to pale brown powder or crystalline powder	[2]
Storage Conditions	4°C, Tightly closed, Dry[1][3]	[1][3]
IUPAC Name	(isoquinolin-5-yl)boronic acid;hydrochloride	[2][4]
SMILES	OB(O)C1=CC=CC2=CN=CC=C21.Cl	[1]
Topological Polar Surface Area (TPSA)	53.35 Å ²	[1]
LogP	0.3364	[1]
Hydrogen Bond Donors	2	[1][4]
Hydrogen Bond Acceptors	3	[1][4]
Rotatable Bonds	1	[1][4]

Experimental Protocols

Detailed experimental procedures are crucial for the effective use and characterization of chemical reagents. Below are generalized protocols for the analysis and a common application of **isoquinolin-5-ylboronic acid hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for confirming the structure and purity of **isoquinolin-5-ylboronic acid hydrochloride**. Both ^1H and ^{11}B NMR are particularly informative.

Objective: To verify the chemical structure and assess the purity of the compound.

General Protocol:

- Sample Preparation: Accurately weigh 4-10 mg of **isoquinolin-5-ylboronic acid hydrochloride**.^[5] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.^[4]
- Instrument Setup (^1H NMR):
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.^[4]
 - Acquire the spectrum using a standard proton pulse program. The presence of the hydrochloride salt will likely shift the signals of protons on the isoquinoline ring, particularly those close to the protonated nitrogen atom.
- Instrument Setup (^{11}B NMR):
 - Use a broadband probe tuned to the ^{11}B frequency.^[4]
 - Acquire the spectrum. The boron atom in a trigonal boronic acid typically shows a broad signal. Its chemical shift is sensitive to the electronic environment and pH.^{[3][5][6]}
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired data.^[4]
 - Calibrate the chemical shift scale using the residual solvent peak as an internal reference for ^1H NMR (e.g., DMSO- d_6 at 2.50 ppm).^[4]
 - For ^{11}B NMR, an external reference like $\text{BF}_3 \cdot \text{OEt}_2$ is often used.^[4]

- Integrate the signals to determine the relative ratios of protons, which helps in confirming the structure. The spectrum should conform to the expected structure of the isoquinoline ring system.^[2]

Assay by Aqueous Acid-Base Titration

The purity of boronic acids can be determined by titration. As a very weak Lewis acid, direct titration is often challenging; however, its hydrochloride salt form alters the titration profile. A potentiometric titration is recommended for accuracy.

Objective: To determine the percentage purity (assay) of the compound.

Principle: The titration involves two equivalence points: the first for the strong acid (hydrochloride) and the second for the weak boronic acid. The boronic acid is often complexed with a polyol like mannitol or glycerol to increase its acidity, resulting in a more distinct endpoint.^{[2][7][8]}

General Protocol:

- **Titrant Standardization:** Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).
- **Sample Preparation:** Accurately weigh a sample of **isoquinolin-5-ylboronic acid hydrochloride** and dissolve it in a suitable volume of deionized water. Add a sufficient amount of mannitol or glycerol to the solution.^{[2][7]}
- **Titration:**
 - Immerse a calibrated pH electrode into the sample solution.
 - Titrate the solution with the standardized NaOH, recording the pH after each addition of titrant.
 - Continue the titration well past the second equivalence point.
- **Data Analysis:**
 - Plot the pH versus the volume of NaOH added.

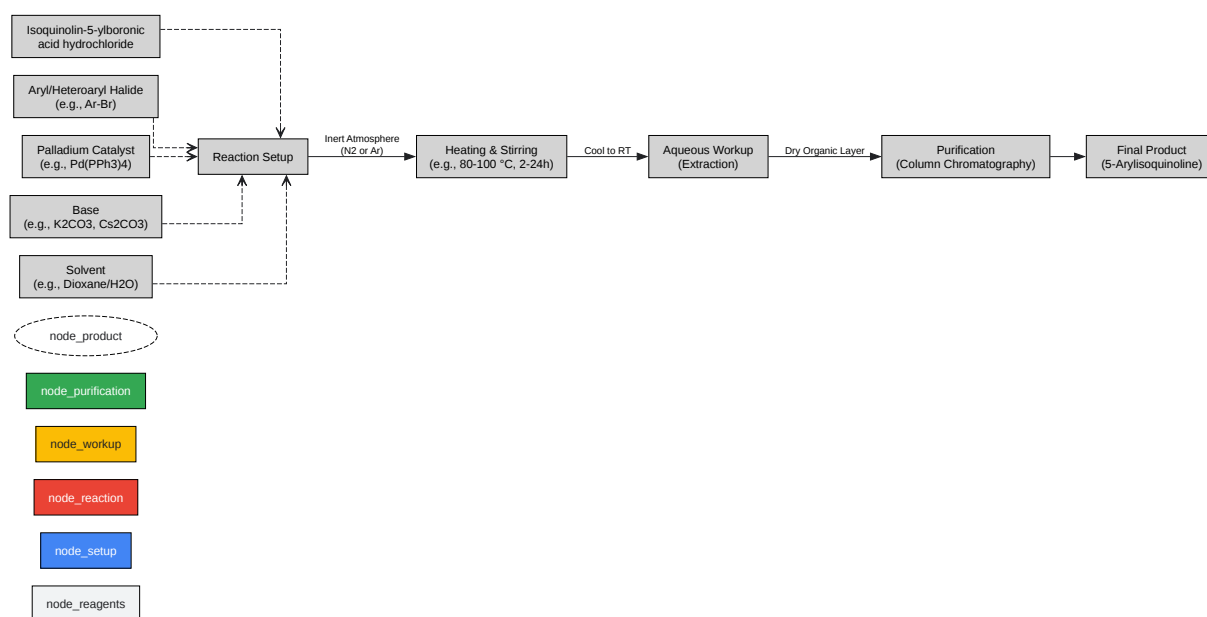
- Determine the two equivalence points from the graph, typically by finding the points of maximum slope (first derivative) or using a Gran plot. The volume of titrant consumed between the first and second equivalence points corresponds to the moles of the boronic acid moiety.
- Calculate the percentage purity based on the weight of the sample and the amount of NaOH consumed.

Applications in Organic Synthesis

The primary application of isoquinolin-5-ylboronic acid is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^[9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.^[10]

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using **isoquinolin-5-ylboronic acid hydrochloride**. This process is fundamental for synthesizing derivatives of the isoquinoline scaffold, which is a privileged structure in many biologically active molecules.^{[11][12]}



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A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Structure-Property Relationships

The chemical behavior of **isoquinolin-5-ylboronic acid hydrochloride** is a direct consequence of its molecular structure. The diagram below illustrates the relationship between its key structural components and its resulting properties and applications.



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Relationship between structure, properties, and applications.

Safety and Handling

Isoquinolin-5-ylboronic acid hydrochloride requires careful handling in a laboratory setting. It is classified as an irritant.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
 - Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[3]
 - Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]
 - Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

It is imperative to handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

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